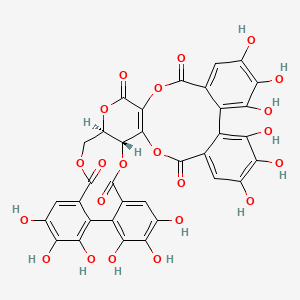

Emblicanin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. This compound, along with Emblicanin A, is responsible for many of the medicinal properties attributed to Amla. Emblicanin B is known for its potent antioxidant activity, which contributes to its various health benefits .

準備方法

Synthetic Routes and Reaction Conditions: Emblicanin B is typically extracted from the fruit of Phyllanthus emblica. The extraction process involves the use of solvents such as ethanol or methanol to isolate the tannins from the fruit . The extract is then purified using techniques like column chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Amla fruits. The fruits are first dried and powdered, and then subjected to solvent extraction. The extract is concentrated and purified to yield this compound . Advances in biotechnology, such as cell suspension culture and genetic transformation, have also been explored to enhance the production of this compound .

化学反応の分析

Types of Reactions: Emblicanin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Hydrolysis: Being a hydrolyzable tannin, this compound can be hydrolyzed to yield gallic acid and glucose.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break down this compound into its constituent molecules.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

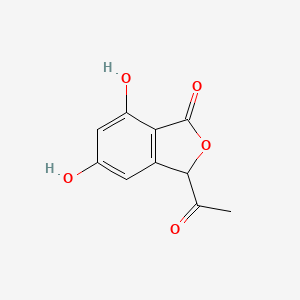

Hydrolysis Products: Gallic acid and glucose.

科学的研究の応用

Emblicanin B has a wide range of applications in scientific research:

作用機序

Emblicanin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage . The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

類似化合物との比較

Emblicanin A: Another hydrolyzable tannin found in Amla, with similar antioxidant properties.

Gallic Acid: A hydrolysis product of Emblicanin B, known for its antioxidant and antimicrobial activities.

Ellagic Acid: Another tannin with potent antioxidant and anticancer properties.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to effectively scavenge free radicals and modulate multiple biological pathways . Its combination of antioxidant, anti-inflammatory, and anticancer activities makes it a valuable compound for various applications .

特性

IUPAC Name |

(1R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-2(19),5,7,9,11,13,15,26,28,30,32,34,36-tridecaene-4,17,20,25,38-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27,35-46H,5H2/t14-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSDMRUXOVAXNP-LOKFHWFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(C(=O)O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(C(=O)O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180465-45-6 |

Source

|

| Record name | Emblicanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMBLICANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91J5AHD9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)

![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)

![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)

![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)

![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)

![N-(2-fluorophenyl)-2-oxo-2-[(2E)-2-{2-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzylidene}hydrazinyl]acetamide](/img/structure/B1240840.png)

![17-[(E)-furan-2-ylmethylideneamino]-13-hexyl-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1240841.png)

![4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)

![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)